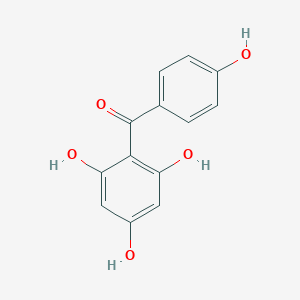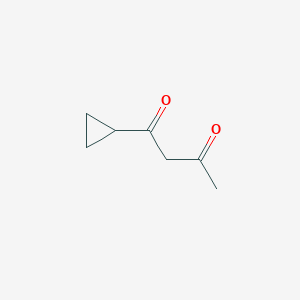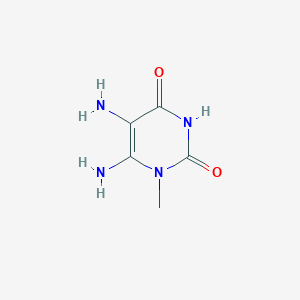
5,6-Diamino-1-methyluracil
Vue d'ensemble
Description
Synthesis Analysis
A study on the synthesis of 6-Alkylation products of 1,3-Dialkyl-5-fluorouracil by You, Chen, and Chen (2001) provides insights into the chemical reactions involved in the synthesis of related uracil compounds. This method involves the reaction of lithium derivatives of dialkyl fluorouracil with alkylating agents (You, Chen, & Chen, 2001).
Molecular Structure Analysis
The molecular and crystal structures of 5,6-diamino-1-methyluracil have been examined in detail by Hueso-Ureña et al. (1997). The study highlights that the compound is planar and the amino groups adopt different conformations. It also discusses the semiempirical calculations on 5,6-diaminouracil derivatives, providing insights into their molecular stability (Hueso-Ureña, Moreno-Carretero, Low, & Masterton, 1997).
Chemical Reactions and Properties
In the context of chemical reactions and properties, the study by Prajapati and Thakur (2005) on the reactions of 6-[(dimethylamino)methylene]aminouracil demonstrates the formation of novel pyrimido[4,5-d]pyrimidines. This highlights a method for synthesizing pyrimidine derivatives, which could be related to the chemical behavior of 5,6-diamino-1-methyluracil (Prajapati & Thakur, 2005).
Physical Properties Analysis
The study of the crystal structure of 5-ethyl-6-methyluracil by Reeke and Marsh (1966) provides insights into the physical properties of similar uracil derivatives. It discusses the crystallographic data and molecular dimensions, which are crucial for understanding the physical characteristics of these compounds (Reeke & Marsh, 1966).
Chemical Properties Analysis
Kazunin et al. (2019) conducted a study on the heterocyclization reaction of 5,6-diamino-1-methyluracil and 2-oxopentanedioic acid. This research sheds light on the chemical properties of 5,6-diamino-1-methyluracil, particularly its reactivity and potential for forming complex heterocyclic structures (Kazunin et al., 2019).
Applications De Recherche Scientifique
Biologically Active Compounds Synthesis : Studies indicate that compounds synthesized using 6-methyluracil-5-sulfochloride and alcohols exhibit antioxidant properties and potential use as cytostatics, showing relevance in the development of new therapeutic agents with antioxidant properties (Abdo-Allah et al., 2017).
Protective Effects in Toxicity : It's been found that prophylactic administration of compounds related to 5,6-Diamino-1-methyluracil can have protective effects on organ structures in cases of acute intoxication, indicating potential for use in protective medicinal applications (Repina et al., 2020).
Molecular and Crystal Structures Analysis : The structural analysis of 5,6-diamino-1-methyluracil and its derivatives has been essential in understanding the molecular stability and reactivity, which is crucial for its application in pharmaceuticals and material sciences (Hueso-Ureña et al., 1997).
Oxidative Halogenation : Oxidative halogenation processes involving 6-methyluracil produce various halo derivatives, which are useful in synthesizing more complex molecules with potential biological activity (Kasradze et al., 2013).
Antitumor Activity : Some synthesized compounds based on methyluracil derivatives exhibit cytotoxic effects against specific cancer cell lines, indicating potential for development into antitumor drugs (Kazunin et al., 2019).
Fluorination and Stability : Research into the fluorination of 6-methyluracil and its derivatives has led to stable compounds that can be used further in nucleoside research and potentially in pharmaceuticals (Cech et al., 1977).
Dissociation Mechanism Studies : Investigations into the acid-base properties of various methyluracil derivatives provide insights into their dissociation mechanisms, important for understanding their behavior in biological systems (Petrova et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
5,6-diamino-1-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-9-3(7)2(6)4(10)8-5(9)11/h6-7H2,1H3,(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIJQVXIJHUQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220015 | |
| Record name | 5,6-Diamino-1-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diamino-1-methyluracil | |
CAS RN |
6972-82-3 | |
| Record name | 3-Methyl-4,5-diaminouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6972-82-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Diamino-1-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Diamino-1-methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-4,5-DIAMINOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ57UDJ4UN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

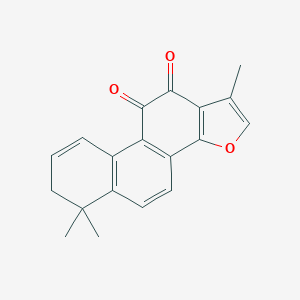
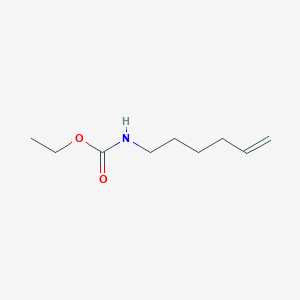
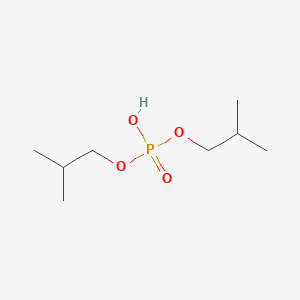
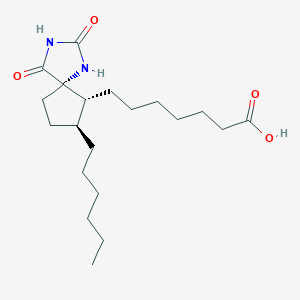
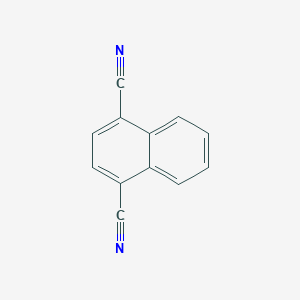
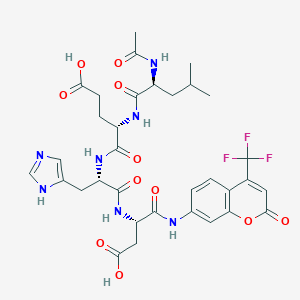
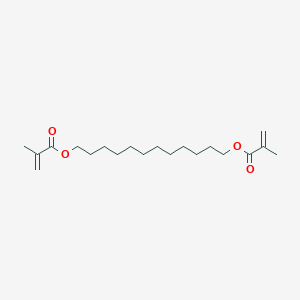
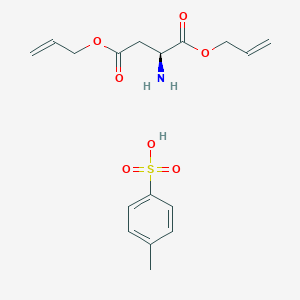
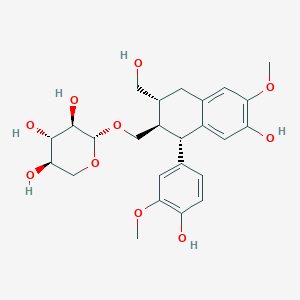
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)
